Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate

Peptide synthesis Protecting group strategy Orthogonal deprotection

Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate, commonly referred to as Cbz-Val-Gly-OEt or Z-Val-Gly-OEt, is a chiral dipeptide building block comprising an N-terminal benzyloxycarbonyl (Cbz)-protected L-valine residue coupled to glycine ethyl ester. The compound possesses a single defined stereocenter (2S) and a molecular formula of C₁₇H₂₄N₂O₅ with a molecular weight of 336.38 g/mol.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B13398674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyFZTGKCOLBDXREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate (CAS 2766-17-8): Core Chemical Identity and Procurement Essentials


Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate, commonly referred to as Cbz-Val-Gly-OEt or Z-Val-Gly-OEt, is a chiral dipeptide building block comprising an N-terminal benzyloxycarbonyl (Cbz)-protected L-valine residue coupled to glycine ethyl ester . The compound possesses a single defined stereocenter (2S) and a molecular formula of C₁₇H₂₄N₂O₅ with a molecular weight of 336.38 g/mol . It is primarily employed as a protected intermediate in solution-phase and solid-phase peptide synthesis, where the Cbz group provides acid- and base-stable Nα-protection orthogonal to Fmoc and Boc strategies, and the ethyl ester enables controlled C-terminal deprotection or direct coupling .

Why Cbz-Val-Gly-OEt Cannot Be Simply Replaced by Any N-Protected Val-Gly Ester


Substituting Cbz-Val-Gly-OEt with an alternative N-protected Val-Gly ester—such as an Fmoc, Boc, or Alloc derivative—introduces fundamental incompatibilities in deprotection orthogonality, stability, and downstream coupling efficiency . The Cbz group is uniquely cleaved by catalytic hydrogenolysis or strong acid (e.g., HBr/AcOH), conditions that leave base-labile Fmoc and acid-labile Boc groups intact, making Cbz the protecting group of choice for convergent syntheses requiring selective N-deprotection in the presence of other protecting groups [1]. Conversely, the ethyl ester is less prone to premature hydrolysis than the corresponding methyl ester during repeated coupling cycles, while retaining sufficient reactivity for direct aminolysis . Using a free acid analog (Cbz-Val-Gly-OH) instead sacrifices the controlled C-terminal activation afforded by the ethyl ester, potentially reducing coupling yields and increasing epimerization risk in hindered sequences. These orthogonal properties are not simultaneously offered by any single alternative protecting group–ester combination, making this specific compound a strategically distinct intermediate.

Quantitative Differentiation Evidence for Cbz-Val-Gly-OEt Versus Closest Analogs


Deprotection Orthogonality: Cbz Survives Conditions That Cleave Boc and Fmoc

The Cbz group on this compound is quantitatively stable under the standard piperidine (20% in DMF) treatments used for Fmoc removal, and under the mild acidic conditions (e.g., 50% TFA in DCM) used for Boc removal, whereas both Fmoc and Boc groups are cleaved under their respective conditions . This enables the use of Cbz-Val-Gly-OEt in sequences where Fmoc or Boc groups are present elsewhere in the molecule, a critical advantage in convergent fragment condensation strategies. In contrast, Fmoc-Val-Gly-OEt would be prematurely deprotected under the basic conditions required for Fmoc-SPPS elongation, and Boc-Val-Gly-OEt would be lost during acidolytic side-chain deprotection steps.

Peptide synthesis Protecting group strategy Orthogonal deprotection

Hydrolytic Stability of Ethyl Ester Versus Methyl Ester Reduces Premature C-Terminus Exposure

The ethyl ester in Cbz-Val-Gly-OEt exhibits measurably slower base-catalyzed hydrolysis compared to the methyl ester analog Cbz-Val-Gly-OMe, owing to the greater steric bulk and electron-donating effect of the ethyl group . This differential stability is particularly relevant during repetitive coupling–wash cycles in solution-phase synthesis, where inadvertent ester saponification would generate the free acid and lead to uncontrolled oligomerization or epimerization. While specific kinetic data for this exact compound are not available in public literature, class-level studies on amino acid esters show that ethyl esters hydrolyze approximately 2- to 3-fold slower than methyl esters under identical alkaline conditions.

Peptide coupling Ester stability Process chemistry

High Commercial Purity (≥98%) and Batch Consistency from Major Suppliers

Commercially, Cbz-Val-Gly-OEt is offered at consistently high purity: 98% (HPLC) from J&K Scientific (1672 CNY/5 g) and 97% from Fluorochem (418 CNY/1 g; 1848 CNY/5 g) . This exceeds the typical purity specification of 95% commonly advertised for generic research-grade peptide building blocks, providing greater assurance of reproducible coupling stoichiometry. In contrast, the closely related free acid analog Cbz-Val-Gly-OH is frequently supplied at 95% purity or lower, requiring additional purification before use in sensitive fragment couplings.

Procurement Quality control Peptide building block

Defined (2S) Stereochemistry Ensures Diastereomeric Integrity in Chiral Peptide Sequences

The compound is specified as the (2S)-enantiomer, derived from L-valine, and is employed in syntheses where stereochemical fidelity is essential for biological activity . Although a specific optical rotation value is not publicly reported for this exact dipeptide, the class of Cbz-L-amino acid ethyl esters is routinely characterized by optical rotation within narrow, vendor-certified ranges (e.g., Cbz-L-Val-OEt: [α]D ≈ -16° to -18° in ethanol), and epimerization during coupling is documented as <1% when benzotriazole activation methods are used [1]. The corresponding (2R)-enantiomer or racemic mixture would not provide the same stereochemical outcome, making the (2S)-configuration a critical purchase specification.

Chiral purity Diastereomer control Peptide API synthesis

Predicted LogP of 2.64 Balances Lipophilicity for Both Solution-Phase Synthesis and Chromatographic Purification

The ACD/Labs-predicted LogP for Cbz-Val-Gly-OEt is 2.64 . This value places the compound in an optimal lipophilicity window for organic solvent solubility (e.g., ethyl acetate, DCM) while still allowing effective retention and separation on reversed-phase HPLC (C18 column, acetonitrile/water gradients). By comparison, the free acid Cbz-Val-Gly-OH has a significantly lower predicted LogP (approximately 1.5–1.8), resulting in poorer organic-phase partitioning during extractive workup and reduced C18 retention. Conversely, the Fmoc-protected analog Fmoc-Val-Gly-OEt would exhibit a LogP exceeding 4.0, potentially complicating removal of Fmoc-derived byproducts (dibenzofulvene) by extraction.

Lipophilicity Chromatography Solution-phase synthesis

Specific Application Scenarios Where Cbz-Val-Gly-OEt Outperforms Alternative Building Blocks


Convergent Fragment Condensation Requiring Orthogonal N-Deprotection

In the synthesis of complex peptides bearing side-chain Boc or Fmoc protecting groups, Cbz-Val-Gly-OEt can be deprotected by hydrogenolysis without affecting acid-labile or base-labile protections, enabling sequential fragment coupling with high chemoselectivity. This scenario is directly supported by the orthogonal stability evidence in Section 3 (Evidence Item 1) .

Multi-Step Solution-Phase Peptide Synthesis with Prolonged Reaction Times

The enhanced hydrolytic stability of the ethyl ester relative to the methyl ester (Section 3, Evidence Item 2) makes this compound preferable for extended solution-phase syntheses where repetitive aqueous washes and long reaction times would otherwise lead to significant ester saponification and yield loss .

Preparative Chromatography Requiring Balanced Reversed-Phase Retention

The predicted LogP of 2.64 (Section 3, Evidence Item 5) ensures adequate retention on C18 columns without the excessive hydrophobicity that would necessitate high organic solvent concentrations, simplifying purification of intermediates in multigram peptide campaigns .

Synthesis of Chiral Peptide APIs Requiring Diastereomeric Control

Procurement of the defined (2S)-enantiomer (Section 3, Evidence Item 4) is critical for synthesizing peptide active pharmaceutical ingredients where the presence of the (2R)-diastereomer would compromise biological activity and necessitate costly chiral separation steps [1].

Quote Request

Request a Quote for Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.